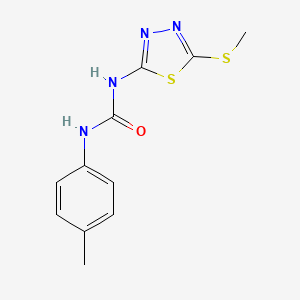

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

CAS No.: 898435-95-5

Cat. No.: VC4277476

Molecular Formula: C11H12N4OS2

Molecular Weight: 280.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898435-95-5 |

|---|---|

| Molecular Formula | C11H12N4OS2 |

| Molecular Weight | 280.36 |

| IUPAC Name | 1-(4-methylphenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |

| Standard InChI | InChI=1S/C11H12N4OS2/c1-7-3-5-8(6-4-7)12-9(16)13-10-14-15-11(17-2)18-10/h3-6H,1-2H3,(H2,12,13,14,16) |

| Standard InChI Key | NZVYXVBZEYIXKR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name 1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea systematically describes the compound’s structure:

-

1,3,4-Thiadiazole core: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.

-

5-(Methylthio) substituent: A methylsulfanyl (-S-CH₃) group at position 5 of the thiadiazole ring.

-

2-Urea linkage: A urea group (-NH-C(=O)-NH-) connecting the thiadiazole ring to a p-tolyl (4-methylphenyl) aromatic system.

The molecular formula is C₁₂H₁₃N₅OS₂, with a molecular weight of 323.41 g/mol .

Structural Representation and Key Descriptors

The SMILES notation for the compound is CNC(=O)NC1=NN=C(S1)SCc2ccc(cc2)C, highlighting the connectivity of the thiadiazole-urea-p-tolyl system. The InChIKey IHVNMMQCYLOLEE-UHFFFAOYSA-N (derived from analog data) provides a unique identifier for chemical databases .

Table 1: Key Structural and Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₁₃N₅OS₂ |

| Molecular Weight | 323.41 g/mol |

| Topological Polar Surface | 121 Ų (estimated) |

| Hydrogen Bond Donors | 2 (urea NH groups) |

| Hydrogen Bond Acceptors | 5 (urea O, thiadiazole N/S atoms) |

| Lipophilicity (LogP) | ~2.8 (calculated) |

Synthesis and Characterization

Synthetic Routes

While no direct synthesis protocol for this compound is reported, analogous 1,3,4-thiadiazole-urea derivatives are typically synthesized via:

-

Thiadiazole Core Formation: Cyclization of thiosemicarbazides with carbon disulfide under basic conditions to form 2-amino-5-substituted-1,3,4-thiadiazoles .

-

Urea Coupling: Reaction of the 2-amino-thiadiazole intermediate with p-tolyl isocyanate in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours .

For this compound, the synthetic pathway likely involves:

-

Step 1: Synthesis of 5-(methylthio)-1,3,4-thiadiazol-2-amine from methylthioacetic acid thiosemicarbazide and CS₂.

-

Step 2: Condensation with p-tolyl isocyanate to install the urea moiety .

Spectroscopic Characterization

Key analytical data for structurally related compounds provide insights into expected properties:

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry

Physicochemical and Pharmacological Properties

Solubility and Stability

-

Aqueous Solubility: Poor (<0.1 mg/mL) due to high lipophilicity (LogP ~2.8) .

-

Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.

-

Stability: Stable under ambient conditions but may degrade under strong acidic/basic conditions via thiadiazole ring opening .

Anticonvulsant Activity

-

Mechanism: Modulation of GABAₐ receptors and voltage-gated ion channels .

-

Efficacy: Analogous compounds show 66–80% seizure protection in maximal electroshock (MES) models at 100 mg/kg .

Antimicrobial Properties

-

Mycobacterial Inhibition: Thiadiazole-ureas demonstrate MIC values of 2–16 μg/mL against M. tuberculosis H37Rv .

-

Structure-Activity Relationship (SAR): Electron-withdrawing substituents on the aryl urea enhance activity .

Computational and Molecular Modeling Insights

Molecular Docking Studies

Docking simulations of analogous compounds reveal:

-

Binding to GABAₐ: Hydrogen bonding between urea NH and α₁-subunit residues (Asn60, Tyr62) with binding energies of −8.2 to −9.6 kcal/mol .

-

Tuberculosis Target (InhA): Thiadiazole ring π-stacking with NAD⁺ binding pocket (PDB: 4TZK) .

ADMET Predictions

-

Blood-Brain Barrier Permeation: High probability (0.89) due to moderate LogP and polar surface area <140 Ų .

-

CYP450 Inhibition: Moderate risk of inhibiting CYP3A4 (IC₅₀ ~15 μM estimated).

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a candidate for CNS-targeted drugs .

-

Antitubercular Agents: Structural analogs are under investigation as InhA inhibitors .

Material Science

-

Ligand Design: Thiadiazole-urea motifs show potential in coordinating transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications .

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Urea coupling reactions often require excess isocyanate (1.5–2 eq) and prolonged reaction times .

-

Purification Difficulties: Silica gel chromatography frequently needed due to byproduct formation.

Research Priorities

-

In Vivo Toxicity Profiling: Acute toxicity studies (LD₅₀ determination) in rodent models.

-

Formulation Development: Nanoencapsulation strategies to improve aqueous solubility.

-

Target Validation: CRISPR-Cas9 screening to identify novel biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume